(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene
Brand Name: Vulcanchem
CAS No.: 1979-51-7
VCID: VC21260367
InChI: InChI=1S/C9H5F5/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H
SMILES: C1=CC=C(C=C1)C(=C(F)F)C(F)(F)F
Molecular Formula: C9H5F5
Molecular Weight: 208.13 g/mol

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene

CAS No.: 1979-51-7

Cat. No.: VC21260367

Molecular Formula: C9H5F5

Molecular Weight: 208.13 g/mol

* For research use only. Not for human or veterinary use.

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene - 1979-51-7

Specification

CAS No. 1979-51-7
Molecular Formula C9H5F5
Molecular Weight 208.13 g/mol
IUPAC Name 1,1,3,3,3-pentafluoroprop-1-en-2-ylbenzene
Standard InChI InChI=1S/C9H5F5/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H
Standard InChI Key SJMRUNGTJGIEJQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=C(F)F)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)C(=C(F)F)C(F)(F)F

Introduction

(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential applications. This compound is characterized by its molecular formula C9H5F5C_9H_5F_5 and molecular weight of approximately 208.13 g/mol . It is part of a broader class of fluorinated compounds, which are known for their stability, non-reactivity, and diverse uses in fields such as refrigeration, pharmaceuticals, and materials science.

Synthesis and Applications

The synthesis of (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene typically involves the reaction of benzene derivatives with pentafluoropropene or its derivatives. This process can be facilitated through various organic reactions, such as Friedel-Crafts alkylation or cross-coupling reactions.

In terms of applications, fluorinated compounds like (1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzene are explored for their potential in materials science and pharmaceuticals due to their unique properties, such as high thermal stability and chemical inertness.

Research Findings

Recent research has focused on the polymerization of fluorinated monomers, including those derived from pentafluoropropene. For instance, studies on the copolymerization of 1,1,3,3,3-pentafluoropropene with other fluorinated monomers have shown promising results in creating materials with enhanced properties .

MonomerPolymerization TypeProperties of Polymer
PFP (1,1,3,3,3-Pentafluoropropene)Radical CopolymerizationHigh thermal stability, chemical resistance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator